molecular formula C24H24N6O2 B6532170 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 1019098-21-5

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B6532170
CAS No.: 1019098-21-5
M. Wt: 428.5 g/mol
InChI Key: OCMYFKFHNQFUAW-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 4. The pyridazine ring is linked via an amino group to a phenyl ring, which is further functionalized with a 2-(4-methoxyphenyl)acetamide group. The 4-methoxyphenyl group may enhance solubility, while the dimethylpyrazole substituent could influence steric and electronic interactions with molecular targets.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-14-17(2)30(29-16)23-13-12-22(27-28-23)25-19-6-8-20(9-7-19)26-24(31)15-18-4-10-21(32-3)11-5-18/h4-14H,15H2,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMYFKFHNQFUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential interaction with various biological targets The exact pathways affected would depend on the specific targets of the compound

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for determining the compound’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it affects. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could result in the upregulation or downregulation of that pathway, leading to changes in the production of certain metabolites.

Biological Activity

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide is a complex heterocyclic compound with potential biological activities. Its structure incorporates a pyrazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H26N6O4C_{25}H_{26}N_{6}O_{4} with a molecular weight of 474.5 g/mol. It features a unique arrangement that contributes to its biological efficacy.

PropertyValue
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
Purity≥ 95%
Complexity Rating664

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against viruses such as HSV-1 and HCV. In one study, derivatives exhibited up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .

Anticancer Properties

Heterocyclic compounds like this one have been explored for their anticancer properties. Pyrazole and pyridazine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antiviral Efficacy

A series of pyrazole-fused derivatives were synthesized and tested for antiviral activity against different viral strains. Notably, compounds demonstrated effective inhibition against CV-B4 and HSV-1, with IC50 values ranging from 4.5 to 6.6 μg/100 μl .

Case Study 2: Anticancer Activity

Research on pyrazolo[1,5-a]pyrimidines revealed their capacity to act as selective protein inhibitors, showing promise in the treatment of various cancers. The structure-function relationship indicated that modifications in the pyrazole ring significantly affect biological activity .

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation. However, preliminary studies suggest that similar compounds exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be evaluated based on molecular motifs, substituent effects, and synthetic strategies. Below is a detailed comparison with a closely related compound from the provided evidence:

Compound P-0042 (from )

Name : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
Molecular Formula : C₂₁H₂₃ClN₆O₃
Molecular Weight : 445.2 (MS [M+H]+ = 445.2)

Key Structural and Functional Comparisons

Parameter Target Compound P-0042
Core Structure Pyridazine with dimethylpyrazole Pyridazinone (6-oxo) with pyrrolidine
Substituents 4-Methoxyphenylacetamide Cyclopropylacetamide
Electron-Withdrawing Groups None (methoxy is electron-donating) Chlorine (5-Cl) and carbonyl (6-oxo)
Synthetic Reagents Not specified in evidence HBTU, cyclopropylamine
Potential Bioactivity Likely kinase inhibition (inferred from pyridazine) Enhanced electrophilicity (Cl, carbonyl groups)

Analysis of Differences

Pyridazine vs. Pyridazinone Core: The target compound’s pyridazine ring lacks the 6-oxo group present in P-0042. P-0042’s pyridazinone core may enhance hydrogen-bonding interactions (e.g., with catalytic lysine residues in kinases) due to the carbonyl group, as suggested by hydrogen-bonding principles in crystal engineering .

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound improves hydrophilicity compared to P-0042’s cyclopropyl moiety, which is smaller and more lipophilic. This could influence pharmacokinetic properties such as metabolic stability and membrane permeability.
  • P-0042’s chlorine atom introduces steric and electronic effects, possibly increasing binding specificity or resistance to enzymatic degradation.

Synthetic Accessibility :

  • Both compounds employ acetamide functionalization, but P-0042’s synthesis uses HBTU-mediated coupling with cyclopropylamine, a strategy that may be adaptable to the target compound for derivative synthesis .

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of pyrazole-pyridazine hybrids typically involves sequential coupling reactions. Key steps include:

Pyridazine Core Functionalization : Introduce amino groups at the 3-position of pyridazine via nucleophilic substitution.

Pyrazole Coupling : React 3,5-dimethylpyrazole with the pyridazine intermediate under Buchwald-Hartwig or Ullmann conditions for C–N bond formation.

Acetamide Formation : Use EDC/HOBt-mediated coupling between the aryl amine and 2-(4-methoxyphenyl)acetic acid.
To optimize efficiency, employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . Statistical design of experiments (DoE) can systematically screen solvents, catalysts, and temperatures to maximize yield .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

  • Methodological Answer : A multi-technique approach is essential:
  • 1H/13C NMR : Confirm substituent positions on pyridazine and pyrazole rings (e.g., methyl groups at 3,5-pyrazole positions).
  • IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C–H bending.
  • LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%).
  • Elemental Analysis : Ensure stoichiometric consistency for C, H, N.
    Discrepancies in spectral data may indicate byproducts from incomplete coupling or hydrolysis; repeating reactions under inert atmospheres (N₂/Ar) can mitigate this .

Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested?

  • Methodological Answer : The compound’s pyridazine-pyrazole scaffold suggests kinase or protease inhibition. Initial hypotheses:
  • Kinase Binding : The pyridazine ring mimics ATP’s adenine moiety, competing for ATP-binding pockets.
  • Hydrogen Bonding : The acetamide group may interact with catalytic residues (e.g., serine in proteases).
    Testing Strategies :
  • Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., EGFR, CDK2) to predict binding poses .
  • Use PASS (Prediction of Activity Spectra) software to prioritize biological assays (e.g., antiproliferative or anti-inflammatory screens) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental biological activity?

  • Methodological Answer : Contradictions often arise from:
  • Solvent Effects : Predicted binding affinities may neglect solvation/entropic factors.
  • Protein Flexibility : Rigid docking underestimates conformational changes upon ligand binding.
    Resolution Strategies :

Use explicit solvent molecular dynamics (MD) simulations to refine docking poses.

Validate with alchemical free-energy calculations (e.g., FEP, TI) for quantitative ΔG predictions.

Reconcile with dose-response assays (e.g., IC50 curves) to confirm potency trends .

Q. What advanced strategies can optimize the compound’s pharmacokinetic (PK) profile while retaining activity?

  • Methodological Answer : Focus on structure-property relationship (SPR) studies :
  • Lipophilicity Adjustment : Replace 4-methoxyphenyl with polar substituents (e.g., pyridyl) to improve solubility.
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to block CYP450 oxidation sites.
    Use in vitro ADME assays :
  • Microsomal Stability : Measure t₁/₂ in liver microsomes.
  • Permeability : Caco-2 or PAMPA assays for intestinal absorption.
    Computational tools like SwissADME predict logP, bioavailability, and PAINS alerts .

Q. How can researchers design experiments to investigate the compound’s potential off-target effects?

  • Methodological Answer : Employ proteome-wide screening :

Affinity Selection-Mass Spectrometry (AS-MS) : Incubate the compound with cell lysates to identify bound proteins.

Phage Display Libraries : Screen for unintended interactions with GPCRs or ion channels.

CRISPR-Cas9 Gene Knockout : Validate target specificity by comparing activity in wild-type vs. knockout cell lines.
Cross-reference results with Tox21 and ChEMBL databases to flag known toxicophores .

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